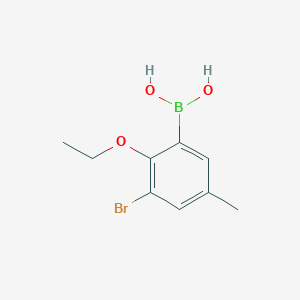

3-Bromo-2-ethoxy-5-methylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBLZNZUELXCOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584420 | |

| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-00-6 | |

| Record name | B-(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-ethoxy-5-methylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid. The document details a plausible synthetic route and outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, which are critical for its characterization. This information is pivotal for researchers engaged in organic synthesis, medicinal chemistry, and materials science, where substituted phenylboronic acids are valuable intermediates.

Core Data Presentation

The structural and spectroscopic properties of this compound are summarized below. While this guide provides a robust framework for its characterization, it is important to note that the spectral data presented are predicted values based on analogous structures and established principles of spectroscopy. Experimental verification is recommended for confirmation.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 870718-00-6 |

| Molecular Formula | C₉H₁₂BBrO₃[1] |

| Molecular Weight | 258.91 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | 98-102 °C[2] |

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | s | 1H | Ar-H |

| ~7.10 | s | 1H | Ar-H |

| ~5.50 | br s | 2H | B(OH)₂ |

| ~4.15 | q | 2H | -OCH₂CH₃ |

| ~2.35 | s | 3H | Ar-CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~158.0 | Ar-C-OEt |

| ~138.0 | Ar-C-CH₃ |

| ~135.0 | Ar-C-H |

| ~130.0 (broad) | Ar-C-B(OH)₂ |

| ~125.0 | Ar-C-H |

| ~115.0 | Ar-C-Br |

| ~65.0 | -OCH₂CH₃ |

| ~20.0 | Ar-CH₃ |

| ~15.0 | -OCH₂CH₃ |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Ar-O-C stretch |

| ~1050 | Medium | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 258/260 | High | [M]⁺ (molecular ion peak with bromine isotopes) |

| 213/215 | Medium | [M - C₂H₅O]⁺ |

| 179 | High | [M - Br]⁺ |

| 151 | Medium | [M - Br - C₂H₄]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established chemical literature for the synthesis of analogous phenylboronic acids.

Synthesis: Grignard Reaction and Boronation

The synthesis of this compound can be achieved via a Grignard reaction followed by boronation with a trialkyl borate.

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents).

-

Add a solution of 1-bromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A crystal of iodine may be added to initiate the reaction.

-

Once the exothermic reaction begins, add the remaining aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (3-bromo-2-ethoxy-5-methylphenyl)magnesium bromide.

Step 2: Boronation and Hydrolysis

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF, ensuring the internal temperature does not rise above -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding it to a cold (0 °C) aqueous solution of 1 M HCl.

-

Stir the biphasic mixture vigorously for at least one hour to hydrolyze the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

¹H NMR Spectrum Acquisition :

-

Instrument : 400 or 500 MHz NMR spectrometer.

-

Parameters : Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

-

-

¹³C NMR Spectrum Acquisition :

-

Instrument : 100 or 125 MHz NMR spectrometer.

-

Parameters : Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

IR Spectrum Acquisition :

-

Instrument : Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters : Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Mass Spectrum Acquisition :

-

Instrument : A mass spectrometer capable of electron ionization (EI).

-

Parameters : Use a standard ionization energy of 70 eV. Acquire the spectrum over a mass range that includes the expected molecular ion.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and structural elucidation of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for the structure elucidation process.

References

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid physical and chemical properties

This document provides a comprehensive overview of the physical and chemical properties, representative synthesis, and common applications of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Core Compound Properties

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid is an organoboron compound, a class of molecules widely used in organic synthesis, particularly as key reagents in palladium-catalyzed cross-coupling reactions. Its structure features a phenylboronic acid moiety substituted with bromo, ethoxy, and methyl groups, making it a versatile building block for the synthesis of complex organic molecules.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for (3-bromo-2-ethoxy-5-methylphenyl)boronic acid. Experimental data such as melting and boiling points are not consistently reported in public literature; therefore, data for a structurally similar compound, 3-bromo-2-methoxy-5-methylphenyl)boronic acid, is provided for reference where noted.

| Property | Value | Reference / Note |

| CAS Number | 870718-00-6 | [1][2] |

| Molecular Formula | C₉H₁₂BBrO₃ | [3] |

| Molecular Weight | 258.91 g/mol | Calculated from formula |

| Monoisotopic Mass | 258.0063 Da | [3] |

| IUPAC Name | (3-bromo-2-ethoxy-5-methylphenyl)boronic acid | |

| InChI | InChI=1S/C9H12BBrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5,12-13H,3H2,1-2H3 | [3] |

| SMILES | B(C1=CC(=CC(=C1OCC)Br)C)(O)O | [3] |

| Appearance | White to off-white solid | Typical appearance for arylboronic acids |

| Melting Point | 102-106 °C (lit.) | Data for the analogous methoxy compound (CAS 870717-99-0)[4] |

| Solubility | Soluble in organic solvents like THF, Dioxane, and Methanol. | General solubility for arylboronic acids |

Synthesis and Reactivity

Arylboronic acids are stable, easy to handle, and generally have low toxicity, making them highly valuable in synthetic chemistry.[5]

Experimental Protocols

The following protocols are generalized methodologies and should be adapted and optimized for specific laboratory conditions and scales.

Protocol 2.1: Representative Synthesis of (3-bromo-2-ethoxy-5-methylphenyl)boronic acid

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids via Grignard reagent formation followed by reaction with a borate ester.[6] The starting material would be 1,3-dibromo-2-ethoxy-5-methylbenzene.

-

Step 1: Grignard Reagent Formation

-

Flame-dry a three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (Argon or Nitrogen).

-

To the flask, add magnesium turnings (1.1 equivalents).

-

Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

-

Dissolve 1,3-dibromo-2-ethoxy-5-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm the flask.

-

Once the reaction begins, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Step 2: Borylation

-

In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (2.0 equivalents) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the prepared Grignard reagent from Step 1 into the trimethyl borate solution via cannula, keeping the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude boronic acid.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) or by silica gel chromatography.

-

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of the target arylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are cornerstone reagents for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[7][8] This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base.[5][7][9]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura reaction using (3-bromo-2-ethoxy-5-methylphenyl)boronic acid and an aryl halide.

-

Materials:

-

(3-bromo-2-ethoxy-5-methylphenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

-

Procedure:

-

To a reaction vessel, add the aryl halide, (3-bromo-2-ethoxy-5-methylphenyl)boronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the layers, and extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Visualization of Suzuki-Miyaura Catalytic Cycle

The mechanism proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[7][10]

The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) species.[9][10] This is followed by transmetalation, where the organic group (R²) from the boronic acid replaces the halide on the palladium complex, a step that is facilitated by a base.[5][10] Finally, reductive elimination occurs, forming a new carbon-carbon bond between R¹ and R² and regenerating the catalytically active Pd(0) species.[7][10]

References

- 1. scbt.com [scbt.com]

- 2. 3-BROMO-2-ETHOXY-5-METHYLPHENYLBORONIC & | 870718-00-6 [m.chemicalbook.com]

- 3. PubChemLite - 3-bromo-2-ethoxy-5-methylphenylboronic acid (C9H12BBrO3) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The described methodology is based on established organometallic procedures, offering a robust and adaptable route for laboratory-scale synthesis.

Synthetic Strategy: Lithiation-Borylation

The most direct and widely applicable method for the synthesis of this compound involves a lithium-halogen exchange reaction on a suitable precursor, followed by borylation. This organometallic approach allows for the regioselective introduction of the boronic acid moiety. The overall transformation can be conceptualized in two primary stages:

-

Lithiation: Treatment of an appropriately substituted aromatic bromide with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures facilitates a selective bromine-lithium exchange.

-

Borylation: The resultant aryllithium intermediate is subsequently quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate, to form a boronate ester. Acidic workup then hydrolyzes the ester to yield the desired phenylboronic acid.

A plausible starting material for this synthesis is 1,3-dibromo-2-ethoxy-5-methylbenzene. The ethoxy and methyl groups on the aromatic ring influence the regioselectivity of the lithium-halogen exchange.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of this compound.

Synthesis of 1,3-dibromo-2-ethoxy-5-methylbenzene (Starting Material)

A potential precursor, 1,3-dibromo-2-ethoxy-5-methylbenzene, can be synthesized from commercially available starting materials. One possible route involves the bromination of 2-ethoxy-5-methylphenol followed by appropriate functional group manipulations if necessary. For the purpose of this guide, we will assume the availability of 1,3-dibromo-2-ethoxy-5-methylbenzene.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1,3-dibromo-2-ethoxy-5-methylbenzene and dissolve it in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

-

To the generated aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these are representative values and may vary based on experimental conditions.

| Parameter | Value |

| Starting Material | 1,3-dibromo-2-ethoxy-5-methylbenzene |

| Reagents | n-Butyllithium, Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | ~12-16 hours |

| Typical Yield | 60-80% |

| Purity (after purification) | >95% |

| Molecular Formula | C₉H₁₂BBrO₃ |

| Molecular Weight | 258.91 g/mol |

Mandatory Visualization

Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Experimental workflow for the synthesis of the target compound.

The Synthetic Utility of 3-Bromo-2-ethoxy-5-methylphenylboronic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a specialized organic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a methyl group on the phenylboronic acid core—makes it a valuable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the known applications and synthetic methodologies involving this compound, with a focus on its role in the formation of biaryl structures through Suzuki-Miyaura cross-coupling reactions.

Core Properties and Synthesis

| Property | Value |

| CAS Number | 870718-00-6 |

| Molecular Formula | C₉H₁₂BBrO₃ |

| Molecular Weight | 258.91 g/mol |

| Appearance | Off-white to white powder |

| General Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. |

The synthesis of this compound typically involves the bromination of 2-ethoxy-5-methylphenylboronic acid. This electrophilic aromatic substitution introduces a bromine atom at the ortho position to the boronic acid group, directed by the activating ethoxy and methyl groups.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals and functional materials.

The presence of the bromine atom on the phenyl ring of this compound allows for sequential cross-coupling reactions. The boronic acid moiety can first participate in a Suzuki coupling, after which the bromo substituent can be utilized in a subsequent coupling reaction, providing a pathway to unsymmetrical biaryl compounds.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving a generic aryl halide and this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Potential in Drug Discovery and Medicinal Chemistry

While specific examples in the public domain are limited, the structural motifs accessible through the use of this compound are of high interest in drug discovery. The resulting biaryl cores are present in a wide range of biologically active molecules, including enzyme inhibitors and receptor antagonists. The strategic placement of the ethoxy and methyl groups can influence the conformation of the biaryl product, which can be crucial for optimizing drug-target interactions. The bromine atom also serves as a handle for further functionalization, allowing for the exploration of a broader chemical space during lead optimization.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its primary utility is demonstrated in the Suzuki-Miyaura cross-coupling reaction, providing a reliable method for the synthesis of complex biaryl compounds. The presence of multiple functional groups allows for a high degree of synthetic flexibility, making it a reagent of interest for researchers in medicinal chemistry and materials science who are focused on the development of novel molecular entities. Further exploration of its reactivity is likely to uncover new and valuable applications in the creation of innovative chemical structures.

Role of ortho-ethoxy group in phenylboronic acid reactivity

An In-depth Technical Guide to the Role of the ortho-Ethoxy Group in Phenylboronic Acid Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functionalization of phenylboronic acids is a critical aspect of modern organic synthesis, profoundly influencing the efficiency and outcome of cross-coupling reactions. The strategic placement of substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, thereby modulating reactivity. This technical guide provides an in-depth analysis of the multifaceted role of the ortho-ethoxy group in the reactivity of phenylboronic acid, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will explore the dual nature of this substituent, which introduces both activating electronic effects and significant steric hindrance. Furthermore, this guide will delve into the mechanistic implications for the catalytic cycle, potential side reactions, and offer practical considerations for laboratory applications.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in contemporary organic chemistry, serving as key building blocks in the synthesis of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, relies heavily on the predictable and tunable reactivity of these organoboron compounds. The substituents on the phenyl ring are not mere spectators; they actively participate in the reaction mechanism, influencing reaction rates, yields, and even the stability of the boronic acid itself. Among the vast array of possible substitutions, ortho-alkoxy groups, such as the ethoxy group, present a fascinating case of competing electronic and steric effects that warrant a detailed examination.

The Dichotomy of the ortho-Ethoxy Group: A Tale of Two Effects

The ethoxy group (–OCH₂CH₃) positioned at the ortho position to the boronic acid moiety exerts a profound and somewhat paradoxical influence on the reactivity of the phenylboronic acid. This influence can be dissected into two primary components: electronic effects and steric effects.

Electronic Effects: An Activating Influence

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This electron-donating nature increases the electron density of the phenyl ring, particularly at the ipso-carbon atom bonded to the boron. This enhanced electron density, in turn, increases the nucleophilicity of the aryl group, which is generally expected to accelerate the transmetalation step of the Suzuki-Miyaura catalytic cycle, often considered the rate-determining step. Therefore, from a purely electronic standpoint, the ortho-ethoxy group is an activating group, predisposing the boronic acid to higher reactivity compared to its unsubstituted counterpart.

Caption: The activating electronic effect of the ortho-ethoxy group.

Steric Effects: A Deactivating Hindrance

In stark contrast to its electronic contribution, the spatial bulk of the ortho-ethoxy group presents a significant steric impediment around the boronic acid functionality. This steric hindrance can impede the approach of the bulky palladium catalyst to the boron center, which is a prerequisite for the crucial transmetalation step. This effect is particularly pronounced in ortho-substituted systems and is often the dominant factor in determining their overall reactivity. The general trend for the reactivity of substituted phenylboronic acid isomers in Suzuki-Miyaura coupling is often para > meta >> ortho, with the substantially lower reactivity of the ortho isomer being a direct consequence of steric hindrance.

A Potential Third Dimension: Intramolecular Interactions

For ortho-alkoxy phenylboronic acids, the possibility of intramolecular hydrogen bonding or chelation between the alkoxy oxygen and the boronic acid's hydroxyl groups or the palladium center during the catalytic cycle adds another layer of complexity. Such an interaction could pre-organize the molecule into a conformation that is more amenable to reaction, potentially offsetting some of the negative steric effects. In the case of ortho-methoxyphenylboronic acid, an additional metal O-chelation effect in the transition state has been suggested to influence reaction selectivity. This suggests that the oxygen of the ortho-ethoxy group could act as a directing group, facilitating the approach of the palladium catalyst.

Impact on the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The ortho-ethoxy group can influence each of these steps to varying degrees.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the influence of the ortho-ethoxy group.

-

Oxidative Addition: This step involves the reaction of the palladium(0) catalyst with the aryl halide. The substituents on the phenylboronic acid do not directly participate in this step.

-

Transmetalation: This is the most critical step influenced by the ortho-ethoxy group. As discussed, the electronic-donating nature of the ethoxy group enhances the nucleophilicity of the aryl ring, which should favor transmetalation. However, the steric bulk of the ortho-ethoxy group can significantly increase the activation energy of this step by hindering the formation of the necessary intermediate between the palladium complex and the boronic acid. The overall effect on the rate of transmetalation is a balance of these opposing factors, with sterics often dominating.

-

Reductive Elimination: In this final step, the two coupled aryl groups are eliminated from the palladium center to form the biaryl product and regenerate the palladium(0) catalyst. While the ortho-ethoxy group is now part of the newly formed biaryl ligand on the palladium, its direct impact on the rate of reductive elimination is generally considered to be less significant than its effect on transmetalation.

Quantitative Reactivity Comparison: An Illustrative Overview

Table 1: Illustrative Comparison of Phenylboronic Acid Derivatives in a Hypothetical Suzuki-Miyaura Coupling with 4-Bromoanisole

| Phenylboronic Acid Derivative | Substituent Effect | Predicted Yield (%) | Predicted Reaction Time (h) | Rationale |

| Phenylboronic acid | Unsubstituted (Neutral) | 85 | 6 | Baseline for comparison. |

| 4-Ethoxyphenylboronic acid | para-Ethoxy (Electron-donating) | 93 | 3 | The strong electron-donating group accelerates transmetalation, leading to higher yields and shorter reaction times. |

| 3-Ethoxyphenylboronic acid | meta-Ethoxy (Electron-donating) | 90 | 4 | The electron-donating effect is less pronounced than in the para position, resulting in slightly lower reactivity. |

| 2-Ethoxyphenylboronic acid | ortho-Ethoxy (Electron-donating, Sterically hindering) | 40-60 | 18 | Steric hindrance from the ortho-ethoxy group significantly impedes the transmetalation step, leading to lower yields and longer reaction times, despite the favorable electronic effect. |

Disclaimer: The data presented in this table is illustrative and based on established chemical principles. It is intended for comparative purposes and does not represent the results of a single, direct experimental study.

Potential Side Reactions

The electronic and steric properties of ortho-ethoxyphenylboronic acid also influence its propensity to engage in common side reactions in Suzuki-Miyaura couplings.

Protodeboronation

Protodeboronation is the undesired cleavage of the C–B bond by a proton source, leading to the formation of an arene instead of the desired biaryl product. Electron-rich boronic acids, such as those with an ethoxy substituent, can be more susceptible to protodeboronation, especially under basic conditions. This side reaction consumes the boronic acid, reducing the overall yield of the cross-coupling product.

Homocoupling

Homocoupling is the formation of a biaryl product from the coupling of two molecules of the same boronic acid. This side reaction can be promoted by the presence of oxygen and is more likely to occur when the desired cross-coupling reaction is slow, which can be the case with sterically hindered substrates like ortho-ethoxyphenylboronic acid.

Experimental Protocol: A Self-Validating System for Comparative Reactivity

To empirically determine the relative reactivity of the ethoxyphenylboronic acid isomers, a standardized experimental protocol is essential. The following protocol is designed to be a self-validating system, where the only variable is the isomer of the boronic acid.

Objective: To compare the yield and reaction rate of the Suzuki-Miyaura coupling of 4-bromoanisole with ortho-, meta-, and para-ethoxyphenylboronic acid.

Materials:

-

4-Bromoanisole (1.0 equiv)

-

ortho-Ethoxyphenylboronic acid (1.2 equiv)

-

meta-Ethoxyphenylboronic acid (1.2 equiv)

-

para-Ethoxyphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoanisole (1.0 mmol, 187 mg), the respective ethoxyphenylboronic acid isomer (1.2 mmol, 199 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.08 mmol, 21 mg).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the consumption of starting material and the formation of the product.

-

Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired biaryl product and determine the yield.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Considerations for Other Cross-Coupling Reactions

While the Suzuki-Miyaura reaction is the most common application for phenylboronic acids, their utility extends to other transformations.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of C-N and C-O bonds using a copper catalyst. In principle, ortho-ethoxyphenylboronic acid could be a suitable substrate for the synthesis of aryl amines and aryl ethers via this method. However, the steric hindrance of the ortho-ethoxy group would likely play a significant role, potentially requiring more forcing conditions or specialized catalyst systems. Currently, there is a lack of specific published examples of 2-ethoxyphenylboronic acid being used in Chan-Lam couplings.

Conclusion and Future Outlook

The ortho-ethoxy group imparts a complex reactivity profile to phenylboronic acid, characterized by a delicate balance between activating electronic effects and deactivating steric hindrance. While the electron-donating nature of the ethoxy group enhances the intrinsic nucleophilicity of the aryl ring, the steric bulk at the ortho position generally dominates, leading to slower reaction rates and lower yields in Suzuki-Miyaura couplings compared to its meta and para isomers. The potential for intramolecular chelation offers an intriguing possibility for mitigating these steric effects, a phenomenon that warrants further investigation through detailed mechanistic and computational studies.

For researchers and drug development professionals, a thorough understanding of these competing effects is crucial for the rational design of synthetic routes and the optimization of reaction conditions. When employing ortho-ethoxyphenylboronic acid, the use of highly active catalysts with bulky, electron-rich ligands may be necessary to overcome the steric barrier and achieve acceptable yields. Future research focusing on quantitative kinetic analysis and the elucidation of transition state structures will provide a more complete picture of the role of the ortho-ethoxy group and enable the development of more efficient and selective cross-coupling methodologies.

The Pivotal Role of Substituted Phenylboronic Acids in the Suzuki-Miyaura Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds, a critical step in the development of pharmaceuticals and functional materials. This guide delves into the core mechanism of this Nobel Prize-winning reaction, with a specific focus on the profound influence of substituents on phenylboronic acids. Understanding these effects is paramount for optimizing reaction conditions, maximizing yields, and designing efficient synthetic routes.

The Core Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex (Pd(0)L_n). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (R-Pd(II)-X L_n).[2] The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > Br > Cl > F.[3]

-

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The boronic acid is first activated by a base (e.g., K₂CO₃, K₃PO₄), forming a more nucleophilic boronate species (-[R'-B(OH)₃]⁻).[4] This boronate then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex (R-Pd(II)-R' L_n). The nature of the substituent on the phenylboronic acid significantly impacts the rate of this step.[5][6]

-

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the desired carbon-carbon bond (R-R') and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Influence of Substituted Phenylboronic Acids: A Quantitative Perspective

The electronic and steric properties of the substituents on the phenylboronic acid play a critical role in the efficiency of the Suzuki-Miyaura coupling, primarily by influencing the rate-determining transmetalation step.

Electronic Effects

The electronic nature of the substituent on the phenylboronic acid directly affects the nucleophilicity of the aryl group being transferred.

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the carbon atom attached to the boron, thereby accelerating the transmetalation step and often leading to higher reaction yields and faster reaction rates.[5][6]

-

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. This reduces the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields under standard conditions.[6]

The following table summarizes the effect of various substituents on the yield of the Suzuki-Miyaura coupling.

| Substituent on Phenylboronic Acid | Substituent Type | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-OCH₃ | Electron-Donating | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [6] |

| 4-CH₃ | Electron-Donating | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 | [7] |

| H | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | DMF | 88 | [8] |

| 4-Cl | Electron-Withdrawing | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [6] |

| 4-CN | Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 78 | [7] |

| 4-NO₂ | Electron-Withdrawing | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 72 | [6] |

Steric Effects

Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, can significantly impact the reaction. Large ortho substituents can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step.[9] However, in some cases, bulky ligands on the palladium catalyst can overcome this steric hindrance.[9]

The following table provides a qualitative comparison of the expected kinetic behavior of substituted phenylboronic acids.

| Substituent Position | Substituent Type | Expected Effect on Reaction Rate | Rationale | Reference |

| para | Electron-Donating | Increase | Enhanced nucleophilicity of the aryl group. | [5] |

| para | Electron-Withdrawing | Decrease | Reduced nucleophilicity of the aryl group. | [5] |

| meta | Electron-Donating | Slight Increase | Moderate increase in nucleophilicity. | [5] |

| meta | Electron-Withdrawing | Slight Decrease | Moderate decrease in nucleophilicity. | [5] |

| ortho | Any | Significant Decrease | Steric hindrance impeding approach to the catalyst. | [9] |

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction and for conducting a kinetic analysis.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a substituted phenylboronic acid.[7]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add the degassed toluene and degassed water via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling

This protocol outlines a method for monitoring the kinetics of a Suzuki-Miyaura reaction using GC-MS or HPLC.[10]

Materials:

-

Reactants and catalyst system as described in the general protocol.

-

Internal standard (e.g., dodecane, non-reactive under the reaction conditions).

-

Anhydrous, degassed solvent.

-

Syringes and needles for sampling.

-

GC-MS or HPLC instrument.

Procedure:

-

Reaction Setup: Set up the reaction as described in the general protocol, including the addition of a known amount of the internal standard.

-

Sampling: At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

-

Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water and diethyl ether).

-

Sample Preparation: Prepare the quenched sample for analysis by diluting it with a suitable solvent and filtering it if necessary.

-

Analysis: Analyze the sample by GC-MS or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

-

Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

The workflow for a typical kinetic study is depicted below.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in modern organic synthesis. A thorough understanding of its mechanism, particularly the influence of substituents on the phenylboronic acid, is crucial for optimizing reaction outcomes. Electron-donating groups generally accelerate the reaction by increasing the nucleophilicity of the aryl group, while electron-withdrawing and sterically hindering groups can have the opposite effect. By carefully selecting the substituted phenylboronic acid and other reaction parameters, researchers can effectively control the efficiency and selectivity of this important transformation, paving the way for the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 3-Bromo-2-ethoxy-5-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data expected for 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document utilizes data from its close structural isomer, 5-bromo-2-ethoxyphenylboronic acid, to provide a detailed interpretation framework. This approach allows for a thorough examination of the characteristic spectroscopic features that would be anticipated for the title compound.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a unique substitution pattern on the phenyl ring, which gives rise to a distinct spectroscopic fingerprint. The key structural features to be identified are the aromatic protons, the ethoxy group, the methyl group, and the boronic acid moiety, as well as the carbon skeleton and characteristic vibrational modes.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization. This solution is then infused into the ESI source of the mass spectrometer, where a high voltage is applied to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become gas-phase ions. These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Data Presentation: Predicted Mass Spectrometry Data

| Ion Species | Predicted m/z |

| [M+H]⁺ | 259.01358 |

| [M+Na]⁺ | 280.99552 |

| [M-H]⁻ | 256.99902 |

| [M+NH₄]⁺ | 276.04012 |

| [M+K]⁺ | 296.96946 |

| [M+H-H₂O]⁺ | 241.00356 |

| [M+HCOO]⁻ | 303.00450 |

| [M+CH₃COO]⁻ | 317.02015 |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is placed in a thin-walled glass tube and inserted into the NMR spectrometer. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Data Presentation: ¹H and ¹³C NMR Data for 5-bromo-2-ethoxyphenylboronic acid

The following data is for the structural isomer, 5-bromo-2-ethoxyphenylboronic acid, and serves as a close approximation for interpreting the spectrum of the title compound.[2]

¹H NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not available | Not available | Not available | Aromatic Protons |

| Not available | Not available | Not available | Ethoxy -CH₂- |

| Not available | Not available | Not available | Ethoxy -CH₃ |

| Not available | Not available | Not available | Boronic acid -OH |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| Not available | Aromatic Carbons |

| Not available | Ethoxy -CH₂- |

| Not available | Ethoxy -CH₃ |

Note: Specific chemical shift values from the literature for 5-bromo-2-ethoxyphenylboronic acid were not provided in the abstract. The table structure is representative.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For a solid sample, a small amount is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid is pressed against a crystal (e.g., diamond or germanium). The sample is then irradiated with a broad range of infrared frequencies, and the transmitted or reflected light is detected. A Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Presentation: Key IR Absorptions for 5-bromo-2-ethoxyphenylboronic acid

The following are key vibrational modes observed for 5-bromo-2-ethoxyphenylboronic acid, which are expected to be similar for the title compound.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (boronic acid) |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1350 | Strong | B-O stretch |

| ~1050 | Medium | C-Br stretch |

Note: These are approximate ranges based on typical functional group absorptions and data from the related compound.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

Caption: Molecular structure of this compound with key regions for spectroscopic analysis highlighted.

Spectroscopic Data Interpretation Workflow

Caption: A logical workflow for the interpretation of spectroscopic data to elucidate a chemical structure.

Conclusion

The interpretation of spectroscopic data is a critical step in chemical research and drug development. While experimental data for this compound is not widely published, a comprehensive understanding of its expected spectroscopic features can be achieved by analyzing predicted data and the experimental data of closely related structural isomers. This guide provides a foundational framework for researchers to interpret the Mass, NMR, and IR spectra of this and similar molecules, ultimately aiding in the confirmation of its chemical identity and purity.

References

Potential Research Applications for 3-Bromo-2-ethoxy-5-methylphenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-methylphenylboronic acid is a substituted arylboronic acid that holds significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a bromine atom, an ethoxy group, and a methyl group on the phenyl ring—offers multiple avenues for chemical modification and the introduction of diverse functionalities. This guide explores the potential research applications of its derivatives, focusing on their role in the synthesis of novel bioactive compounds and functional materials. The core utility of this boronic acid lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds.

Core Chemical Data

A summary of the key chemical properties of the parent compound and a representative derivative is provided in the table below for easy reference and comparison.

| Property | This compound | {3-Bromo-2-[(3-methoxyphenyl)methoxy]-5-methylphenyl}boronic acid |

| CAS Number | 870718-00-6 | 849062-23-3 |

| Molecular Formula | C₉H₁₂BBrO₃ | C₁₅H₁₆BBrO₄ |

| Molecular Weight | 258.91 g/mol | 351.00 g/mol |

| Appearance | Solid | Not specified |

Potential Research Applications

The strategic placement of the bromo, ethoxy, and methyl groups on the phenylboronic acid scaffold allows for the exploration of several research avenues:

Medicinal Chemistry and Drug Discovery

Substituted phenyl rings are privileged structures in a vast number of approved drugs and clinical candidates. The derivatives of this compound can serve as key intermediates in the synthesis of novel therapeutic agents.

-

Oncology: The presence of a bromine atom allows for further functionalization, which could be exploited to synthesize compounds with potential anticancer activity. For instance, molecules containing bromo-substituted phenyl rings have been investigated for their antiproliferative effects.[1] The overall substitution pattern could be tailored to target specific kinases or other enzymes implicated in cancer progression.

-

Infectious Diseases: The development of new antibacterial and antifungal agents is a critical area of research. The unique electronic and steric properties imparted by the substituents on the phenyl ring could lead to the discovery of compounds with novel mechanisms of action against resistant pathogens.

-

Inflammation and Immunology: Arylboronic acids and their derivatives have been explored as inhibitors of various enzymes involved in inflammatory pathways. The 3-bromo-2-ethoxy-5-methylphenyl moiety could be incorporated into molecules designed to modulate the activity of targets such as proteases or oxidoreductases.

The logical workflow for utilizing this boronic acid in a drug discovery program is outlined below.

References

The Advent and Evolution of Functionalized Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and historical context of functionalized phenylboronic acids (PBAs). From their initial synthesis in the late 19th century to their contemporary applications as sophisticated tools in medicinal chemistry and materials science, we trace the pivotal milestones that have shaped our understanding and utilization of these versatile molecules. This document details the fundamental chemistry of PBAs, key synthetic methodologies, and their evolution into indispensable components in drug development, diagnostics, and beyond. Quantitative data on their physicochemical properties and biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for seminal synthetic procedures and diagrams of key biological pathways are also provided to serve as a comprehensive resource for researchers in the field.

Introduction: The Dawn of Organoboron Chemistry

The journey into the world of organoboron chemistry began in 1860 when Edward Frankland reported the first synthesis of a boronic acid, specifically ethylboronic acid.[1][2] This pioneering work laid the groundwork for future explorations into carbon-boron bonds. Twenty years later, in 1880, Michaelis and Becker achieved the first synthesis of phenylboronic acid.[3] Their method involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures, followed by hydrolysis to yield the desired product.[3]

For many decades, boronic acids remained largely a chemical curiosity. However, their unique properties, such as their mild Lewis acidity and their ability to form reversible covalent complexes with diols, hinted at a broader potential.[1][4] A pivotal moment in the history of phenylboronic acids was the advent of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979.[5] This palladium-catalyzed reaction, which couples organoboranes with organic halides, revolutionized the field of organic synthesis by providing a powerful and versatile method for forming carbon-carbon bonds.[6][7] This discovery catapulted boronic acids, including functionalized phenylboronic acids, into the limelight as indispensable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2][6]

The turn of the 21st century marked another significant milestone with the U.S. Food and Drug Administration (FDA) approval of bortezomib (Velcade®) in 2003.[2] Bortezomib, a dipeptidyl boronic acid, was the first proteasome inhibitor to be approved for the treatment of multiple myeloma, unequivocally demonstrating the therapeutic potential of boronic acid-containing drugs.[2][5] This success story ignited a surge of interest in the medicinal applications of functionalized phenylboronic acids, leading to the development of a new generation of therapeutic agents and diagnostic tools.

Physicochemical Properties of Functionalized Phenylboronic Acids

The utility of functionalized phenylboronic acids in various applications is intrinsically linked to their unique physicochemical properties. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid.[8] This Lewis acidity can be modulated by the electronic nature of the substituents on the phenyl ring.

Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter that influences its interaction with biological molecules and its reactivity in chemical transformations. Electron-withdrawing groups on the phenyl ring increase the Lewis acidity of the boron atom, resulting in a lower pKa, while electron-donating groups have the opposite effect.

| Substituent | Position | pKa |

| H | - | 8.83 |

| 4-CH3 | para | 9.13 |

| 4-OCH3 | para | 9.32 |

| 4-F | para | 8.69 |

| 4-Cl | para | 8.58 |

| 4-Br | para | 8.55 |

| 4-CN | para | 7.84 |

| 4-NO2 | para | 7.08 |

| 3-CH3 | meta | 8.95 |

| 3-OCH3 | meta | 8.85 |

| 3-F | meta | 8.44 |

| 3-Cl | meta | 8.39 |

| 3-Br | meta | 8.38 |

| 3-CN | meta | 7.97 |

| 3-NO2 | meta | 7.35 |

Table 1: pKa values of various monosubstituted phenylboronic acids in aqueous solution. The data illustrates the significant impact of substituents on the acidity of the boronic acid moiety.

Diol Binding

A hallmark of phenylboronic acids is their ability to form reversible covalent bonds with 1,2- and 1-3-diols to form five- and six-membered cyclic boronate esters, respectively.[3] This interaction is highly pH-dependent, with stable complex formation generally occurring at pH values above the pKa of the boronic acid.[9] This property is the foundation for their use as sensors for carbohydrates and for targeting sialic acid residues that are overexpressed on the surface of cancer cells.[10][11][12]

| Phenylboronic Acid | Diol | Binding Constant (M⁻¹) | Conditions |

| Phenylboronic Acid | D-Glucose | 5.3 | pH 7.4 |

| Phenylboronic Acid | D-Fructose | 430 | pH 7.4 |

| Phenylboronic Acid | Catechol | 1.8 x 10³ | pH 7.4 |

| 3-Nitrophenylboronic acid | D-Glucose | 21 | pH 7.4 |

| 3-Nitrophenylboronic acid | D-Fructose | 1.2 x 10³ | pH 7.4 |

Table 2: Representative binding constants of phenylboronic acids with various diols. The data highlights the selectivity of PBAs for different diol structures and the influence of electronic effects on binding affinity.

Key Synthetic Methodologies

The accessibility of functionalized phenylboronic acids is a direct result of the development of robust and versatile synthetic methods.

Grignard-Based Synthesis

One of the most common and historically significant methods for preparing phenylboronic acids involves the reaction of a phenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2][13]

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Boration: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. To this solution, add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Pour the reaction mixture into a vigorously stirred mixture of ice and concentrated sulfuric acid. The pH should be adjusted to be acidic (pH ~1-2).

-

Extraction and Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude phenylboronic acid can be purified by recrystallization from water or a suitable organic solvent system.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis and provides a powerful method for the preparation of functionalized biaryls. While it is a primary application of PBAs, it can also be used to synthesize more complex functionalized PBAs.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzonitrile with Phenylboronic Acid

-

Reaction Setup: To a round-bottom flask, add 4-iodobenzonitrile (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.08 eq).

-

Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of a base (e.g., 2M sodium carbonate).

-

Reaction: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Milestones in Drug Development

The translation of fundamental knowledge about phenylboronic acids into life-saving therapeutics represents a major achievement in medicinal chemistry.

Bortezomib: A Paradigm Shift in Cancer Therapy

The approval of bortezomib in 2003 was a landmark event.[2] Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key cellular machinery responsible for protein degradation.[3] In cancer cells, particularly multiple myeloma cells that produce large amounts of protein, the inhibition of the proteasome leads to an accumulation of misfolded proteins, cell cycle arrest, and apoptosis.[10][14]

| Compound | Target | IC₅₀ (nM) | Cell Line |

| Bortezomib | 20S Proteasome (Chymotrypsin-like activity) | 0.6 | Enzyme Assay |

| Bortezomib | Cell Proliferation | 3-20 | Multiple Myeloma Cell Lines |

| Bortezomib | Cell Proliferation | 7 | NCI-60 Panel (average) |

| Ixazomib | 20S Proteasome (Chymotrypsin-like activity) | 3.4 | Enzyme Assay |

| Carfilzomib | 20S Proteasome (Chymotrypsin-like activity) | 5 | Enzyme Assay |

Table 3: Inhibitory concentrations (IC₅₀) of bortezomib and other proteasome inhibitors. The data demonstrates the high potency of these boronic acid-containing drugs.[10][15]

Figure 1: Mechanism of proteasome inhibition by bortezomib.

Sialic Acid Targeting in Cancer

Cancer cells often exhibit altered glycosylation patterns, with an overexpression of sialic acid on their surface.[11][12] This has emerged as an attractive target for cancer-specific drug delivery. Functionalized phenylboronic acids can selectively bind to the diol moieties of sialic acid, enabling the targeted delivery of therapeutic agents to tumor cells.[11][12][16]

Figure 2: Workflow for sialic acid targeting using PBA-functionalized drug delivery systems.

Future Perspectives and Conclusion

The field of functionalized phenylboronic acids continues to evolve at a rapid pace. Current research is focused on the development of novel boronic acid-based drugs with improved selectivity and pharmacokinetic profiles, the design of sophisticated drug delivery systems that respond to specific biological stimuli, and the creation of advanced diagnostic tools for early disease detection. The unique chemistry of the boronic acid group, particularly its ability to engage in reversible covalent interactions, ensures that functionalized phenylboronic acids will remain at the forefront of innovation in chemistry, biology, and medicine for the foreseeable future. This guide has provided a comprehensive overview of the historical context and key technical aspects of this important class of compounds, offering a solid foundation for researchers and professionals engaged in their study and application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acs.org [acs.org]

- 3. The resistance mechanisms of proteasome inhibitor bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. researchgate.net [researchgate.net]

- 10. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ex Vivo Surface Decoration of Phenylboronic Acid onto Natural Killer Cells for Sialic Acid-Mediated Versatile Cancer Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN1718580A - Preparation technology of phenyl boronic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. Self-assembled phenylboronic acid nanomedicine targets sialic acid to synergistically activate ferroptosis via RRM1 suppression and GPX4 Inhibition for precision colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on 3-Bromo-2-ethoxy-5-methylphenylboronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical overview of 3-Bromo-2-ethoxy-5-methylphenylboronic acid, a substituted arylboronic acid with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental literature on this specific compound, this guide outlines a plausible synthetic pathway, predicted physicochemical properties, and potential applications based on the well-established chemistry of related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized below. Physical properties are based on available supplier information, while spectroscopic data are predicted based on the chemical structure.

| Property | Value | Source |

| CAS Number | 870718-00-6 | Chemical Suppliers |

| Molecular Formula | C₉H₁₂BBrO₃ | PubChem[1] |

| Molecular Weight | 258.91 g/mol | PubChem[1] |

| Melting Point | 98-102 °C | ChemicalBook[2] |

| Predicted ¹H NMR | See Table 2 | - |

| Predicted ¹³C NMR | See Table 3 | - |

| Predicted Mass Spectrum | m/z 258.0063 (M+), 259.0136 (M+H)+ | PubChemLite[1] |

Table 1: Physicochemical Properties of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.3 | s | 1H | Ar-H |

| ~4.1 | q | 2H | -O-CH₂ -CH₃ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.4 | t | 3H | -O-CH₂-CH₃ |

| ~5.5 (broad s) | s | 2H | B(OH )₂ |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~158 | C -OEt |

| ~138 | C -CH₃ |

| ~135 | C -H |

| ~132 | C -B(OH)₂ |

| ~115 | C -Br |

| ~112 | C -H |

| ~65 | -O-CH₂ -CH₃ |

| ~20 | Ar-CH₃ |

| ~15 | -O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Proposed Synthetic Pathway

A plausible synthetic route to this compound commences with a suitable precursor, such as 1,3-dibromo-2-ethoxy-5-methylbenzene. The synthesis involves a regioselective metal-halogen exchange followed by borylation.

Synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene (Precursor)

A potential synthesis for the precursor could start from commercially available 4-bromo-2-methylphenol.

Step 1: Ethylation of 4-bromo-2-methylphenol. 4-bromo-2-methylphenol is reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone or DMF.

Step 2: Bromination of 1-bromo-4-ethoxy-2-methylbenzene. The resulting 1-bromo-4-ethoxy-2-methylbenzene is then subjected to electrophilic aromatic bromination. The directing effects of the ethoxy and methyl groups would likely favor bromination at the position ortho to the ethoxy group and meta to the methyl group, yielding the desired 1,3-dibromo-2-ethoxy-5-methylbenzene.

Synthesis of this compound